molecular formula C10H19Br B13168346 (1-Bromopentan-2-yl)cyclopentane

(1-Bromopentan-2-yl)cyclopentane

Cat. No.: B13168346
M. Wt: 219.16 g/mol
InChI Key: XDHUPTLKRZIFSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Bromopentan-2-yl)cyclopentane is an organic compound with the molecular formula C10H19Br. It is a derivative of cyclopentane, where a bromine atom is attached to the second carbon of a pentane chain that is bonded to a cyclopentane ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .

Chemical Reactions Analysis

Types of Reactions: (1-Bromopentan-2-yl)cyclopentane can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution: Pentan-2-ylcyclopentanol, pentan-2-ylcyclopentanenitrile.

    Elimination: Pent-2-ene-1-ylcyclopentane.

    Reduction: Pentan-2-ylcyclopentane.

Scientific Research Applications

(1-Bromopentan-2-yl)cyclopentane is used in various scientific research applications, including:

    Chemistry: As a precursor in the synthesis of more complex organic molecules and in studying reaction mechanisms.

    Biology: In the development of bioactive compounds and studying their interactions with biological systems.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of (1-Bromopentan-2-yl)cyclopentane largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of new compounds. The molecular targets and pathways involved would vary based on the specific application and the nature of the substituent introduced .

Properties

Molecular Formula

C10H19Br

Molecular Weight

219.16 g/mol

IUPAC Name

1-bromopentan-2-ylcyclopentane

InChI

InChI=1S/C10H19Br/c1-2-5-10(8-11)9-6-3-4-7-9/h9-10H,2-8H2,1H3

InChI Key

XDHUPTLKRZIFSL-UHFFFAOYSA-N

Canonical SMILES

CCCC(CBr)C1CCCC1

Origin of Product

United States

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